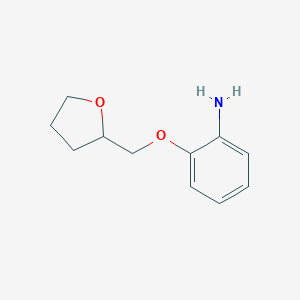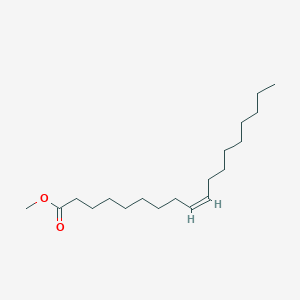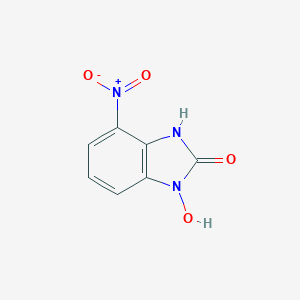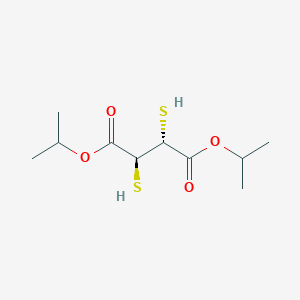
Diisopropyl 2,3-dimercaptosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl 2,3-dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. DIDS has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer.
作用机制
Diisopropyl 2,3-dimercaptosuccinate works by binding to heavy metals and other toxic substances, forming a complex that is then excreted from the body. It has been found to be effective in treating heavy metal poisoning by reducing the amount of toxic substances in the body. Diisopropyl 2,3-dimercaptosuccinate has also been found to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis.
生化和生理效应
Diisopropyl 2,3-dimercaptosuccinate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis. Diisopropyl 2,3-dimercaptosuccinate has also been found to have anti-tumor effects, and has been used in the treatment of certain types of cancer. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is its ability to chelate heavy metals and other toxic substances, which can be useful in studying the effects of these substances on biological systems. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters, which can be useful in studying these systems. However, one limitation of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is that it can be difficult to work with due to its toxicity.
未来方向
There are a number of future directions for the use of Diisopropyl 2,3-dimercaptosuccinate in scientific research. One area of research is in the treatment of cystic fibrosis, where Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters. Additionally, Diisopropyl 2,3-dimercaptosuccinate may have potential in the treatment of other diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of Diisopropyl 2,3-dimercaptosuccinate in these areas.
Conclusion:
Diisopropyl 2,3-dimercaptosuccinate is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis. While there are limitations to using Diisopropyl 2,3-dimercaptosuccinate in lab experiments, its potential in the treatment of certain diseases makes it an important area of research for the future.
合成方法
Diisopropyl 2,3-dimercaptosuccinate is synthesized through the reaction of diisopropyl malonate with thionyl chloride, followed by the addition of sodium 2,3-dimercapto-1-propanesulfonate. The resulting compound is then purified by recrystallization.
科学研究应用
Diisopropyl 2,3-dimercaptosuccinate has been extensively studied for its ability to chelate heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, and in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis.
属性
CAS 编号 |
118311-05-0 |
|---|---|
产品名称 |
Diisopropyl 2,3-dimercaptosuccinate |
分子式 |
C10H18O4S2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |
InChI 键 |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |
SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
规范 SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
同义词 |
diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



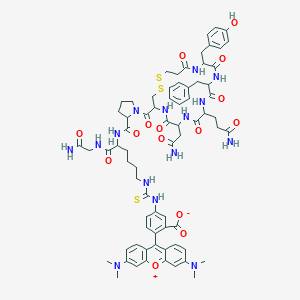
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
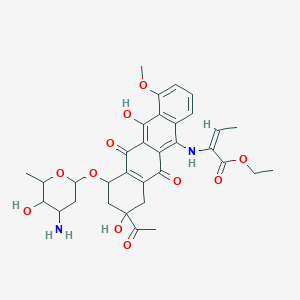
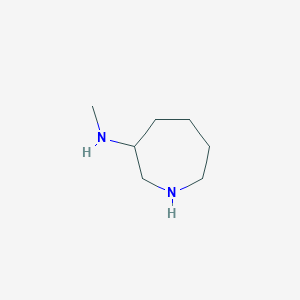
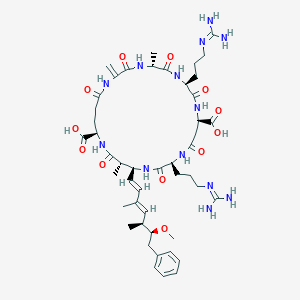
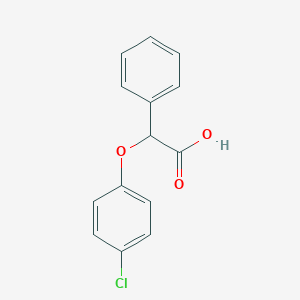
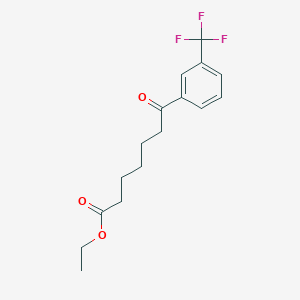
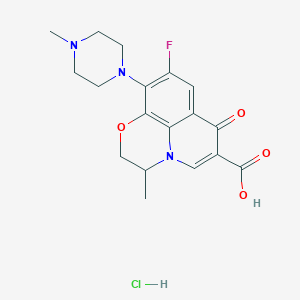
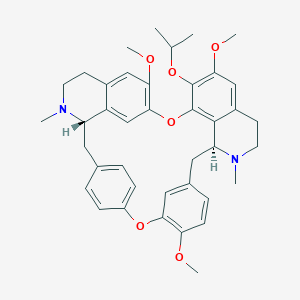
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
